4-Epianhydrochlortetracycline is synthesized from chlortetracycline, which is produced by the fermentation of the bacterium Streptomyces aureofaciens. It falls under the classification of antibiotics, specifically within the tetracycline family, which are broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria. The chemical structure of this compound allows it to inhibit bacterial protein synthesis, making it crucial in treating bacterial infections.
The synthesis of 4-Epianhydrochlortetracycline typically involves several chemical reactions that modify the chlortetracycline structure. One common method includes:
The molecular structure of 4-Epianhydrochlortetracycline can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography, revealing details about bond angles and distances that are crucial for understanding its biological activity.
4-Epianhydrochlortetracycline participates in various chemical reactions typical of tetracyclines:
These reactions are vital for understanding both the stability and effectiveness of the compound in clinical settings.
The mechanism of action for 4-Epianhydrochlortetracycline primarily involves:
This mechanism is common among tetracyclines and underlines their broad-spectrum antibacterial activity.
The physical and chemical properties of 4-Epianhydrochlortetracycline include:
These properties are critical for formulation development in pharmaceutical applications .
4-Epianhydrochlortetracycline has several applications:
Epimerization at the C4 dimethylamino group is a defining step in forming 4-epianhydrochlortetracycline from its parent antibiotic, chlortetracycline. This stereochemical inversion occurs under physiological conditions (neutral pH, 37°C) or during suboptimal storage, where the equatorial C4 dimethylamino group converts to an axial configuration. The process is thermodynamically driven, favoring the epimer due to reduced steric strain in the A-ring system. This epimerization precedes and facilitates subsequent dehydration reactions, as the axial configuration destabilizes the C6–C11a bond network. The resulting 4-epi-chlortetracycline exhibits altered biological activity due to impaired ribosomal binding affinity, rendering it pharmacologically inferior to its precursor [2] [4].
Molecular dynamics simulations of tetracycline-binding proteins (e.g., Tet repressor) reveal that the C4 epimerization disrupts hydrogen bonding with residues like His100 and Glu147. This steric rearrangement weakens inducer binding by ~50-fold compared to tetracycline, diminishing its capacity to trigger allosteric changes necessary for gene regulation. The free energy penalty for protein binding is estimated at 2.3 kcal/mol higher for the epimer, underscoring the role of stereochemistry in molecular recognition [7] [10].
Factor | Effect on Epimerization | Structural Outcome |
---|---|---|
Physiological pH (7–8) | Accelerated configuration inversion | Axial C4 dimethylamino group |
Elevated temperature (>25°C) | 3-fold increase in rate (Q₁₀ = 2.5) | Enhanced ring strain in A/B rings |
Aqueous environments | Hydrolysis-assisted inversion | Precursor to dehydration at C6–C13 |
Anhydro formation in 4-epi-chlortetracycline is initiated by acid-catalyzed dehydration at the C6 hydroxyl group, which is intrinsically labile due to its β-dicarbonyl system with the C11 ketone. Under acidic conditions (pH < 2), protonation of the C6 hydroxyl triggers a β-elimination reaction, expelling a water molecule and forming a carbocation at C5. This intermediate undergoes rapid aromatization of the C ring, yielding a fully conjugated naphthacene system. The reaction proceeds efficiently at temperatures >40°C, with industrial purification processes generating this byproduct at rates exceeding 15% without rigorous control [2] [4].
Thermal degradation (60–80°C) follows a parallel pathway but involves radical intermediates. Prolonged heating induces homolytic cleavage of the C5a–C6 bond, followed by electron rearrangement to form the same aromatic C ring. This route dominates in solid-state formulations or lyophilized antibiotics, where residual acids catalyze dehydration. The anhydro derivative exhibits a distinct orange coloration due to extended π-conjugation, serving as a visual indicator of degradation. Critically, this structural alteration abolishes antibacterial efficacy by disrupting Mg²⁺ chelation at the C11–C12 β-diketone, a prerequisite for ribosomal targeting [2] [4] [8].
Condition | Primary Pathway | Key Intermediate | Final Product |
---|---|---|---|
Strong acid (pH 1–2, 25°C) | Acid-catalyzed dehydration | C5 carbocation | 4-Epianhydrochlortetracycline (aromatized C ring) |
Thermal stress (60°C, 72 h) | Radical rearrangement | Allylic radical at C6 | 4-Epianhydrochlortetracycline (orange pigment) |
Metal catalysis | Chelation-assisted dehydration | Mg²⁺-oxyanion complex | Non-enzymatic degradation products |
Hydrochloride salts mitigate hydrolysis and epimerization in tetracycline derivatives by protonating the C4 dimethylamino group and suppressing nucleophilic attack at C6. In 4-epianhydrochlortetracycline hydrochloride, the chloride ion forms ionic bonds with the protonated dimethylamino nitrogen, while the hydrochloride matrix reduces water activity in solid-state formulations. This shifts the equilibrium toward the protonated, degradation-resistant form. X-ray diffraction analyses confirm that hydrochloride crystallization induces a conformational lock in the B ring, reducing ring puckering amplitude by 40% compared to the free base. This rigidity impedes bond rotation necessary for dehydration [4] [6].
The hydrochloride salt enhances stability under accelerated storage conditions (40°C/75% RH), reducing anhydro formation by 90% after 12 months compared to non-salt forms. This stabilization is critical for pharmaceutical standardization, where 4-epianhydrochlortetracycline serves as a reference marker for tetracycline degradation. Despite its inherent toxicity, the hydrochloride derivative’s predictability makes it indispensable for quality control assays. Its infrared spectrum (KBr pellet) displays characteristic bands at 1675 cm⁻¹ (amide I), 1620 cm⁻¹ (conjugated ketone), and 1580 cm⁻¹ (aromatic C=C), providing a fingerprint for monitoring batch-to-batch consistency [3] [4] [6].
Structural modifications in 4-epianhydrochlortetracycline significantly alter bioactivity. While antibacterial potency diminishes (MIC against E. coli increases to 1–2 mg/L, versus 0.1 mg/L for tetracycline), the compound gains unintended toxicity. In zebrafish embryos, it induces oxidative stress at 5 mg/L, elevating reactive oxygen species (ROS) by 300% and malondialdehyde (lipid peroxidation marker) by 150%. Superoxide dismutase (SOD) activity follows a biphasic response: +40% induction at 2.5 mg/L (compensatory phase) and −60% suppression at 20 mg/L (overwhelmed defenses). This oxidative cascade triggers apoptosis, with 67% of embryos exhibiting DNA fragmentation at 20 mg/L after 96 h. The LC₅₀ (29.13 mg/L) underscores acute toxicity, attributed to mitochondrial membrane depolarization via the ROS-JNK pathway [3] [9].
In bacteria, residual activity persists against efflux pump-deficient strains (e.g., Shewanella spp., MIC = 2 mg/L), but potency collapses against Pseudomonas aeruginosa (MIC = 64 mg/L) due to impermeability and efflux. Unlike therapeutic tetracyclines, this derivative inhibits Tet repressor (TetR) allosteric induction. Molecular dynamics simulations show that the rigidified C ring sterically clashes with TetR’s α8–α9 loop, reducing binding affinity by 20-fold. Consequently, it fails to displace the repressor from tetO operator DNA, compromising its utility in gene regulation systems [7] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9